2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a complex organic compound that features a tetrazole ring and a benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, followed by the formation of the benzo[d]thiazole moiety, and finally coupling these two units through an acetamide linkage. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and pH is crucial to ensure the consistency and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: The nitro group in the benzo[d]thiazole moiety can be reduced to an amine.
Substitution: The hydrogen atoms in the phenyl ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction of the nitro group can produce amines .
Scientific Research Applications
2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(4-(1H-tetrazol-1-yl)phenyl)acetamide: Lacks the benzo[d]thiazole moiety.
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide: Lacks the tetrazole ring.
2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanamine: Similar structure but with an ethanamine linkage instead of acetamide.
Uniqueness
The uniqueness of 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide lies in its combined structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H16N6OS |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H16N6OS/c23-15(19-16-18-13-3-1-2-4-14(13)24-16)9-11-5-7-12(8-6-11)22-10-17-20-21-22/h5-8,10H,1-4,9H2,(H,18,19,23) |
InChI Key |
RAVZWHLBLRTYBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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